2-[2-(4-Methylphenyl)ethylsulfanyl]-3-[4-[2-(4-methylsulfonyloxyphenoxy)ethyl]phenyl]propanoic acid
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Overview
Description
AZD4619 is a potent, selective, and reversible orally bioavailable peroxisome proliferator-activated receptor α (PPARα) agonist. This compound has been studied for its effects on liver enzymes, particularly alanine aminotransferase (ALT), and has shown species-specific responses in human and rat hepatocytes .
Preparation Methods
The synthetic route for AZD4619 involves the preparation of 2-[2-(4-methylphenyl)ethylsulfanyl]-3-[4-[2-(4-methylsulfonyloxyphenoxy)ethyl]phenyl]propanoic acid. The compound is synthesized through a series of reactions involving the coupling of various intermediates under controlled conditions. Industrial production methods typically involve optimizing these reactions for scale-up, ensuring high yield and purity .
Chemical Reactions Analysis
AZD4619 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AZD4619 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study PPARα agonists and their effects on liver enzymes.
Biology: Investigated for its role in regulating gene expression related to lipid metabolism and inflammation.
Medicine: Explored as a potential therapeutic agent for conditions like dyslipidemia and non-alcoholic fatty liver disease.
Industry: Utilized in drug discovery projects to test the efficacy and safety of new PPARα agonists
Mechanism of Action
AZD4619 exerts its effects by selectively activating the PPARα receptor. This activation leads to the transcriptional regulation of genes involved in lipid metabolism, inflammation, and liver enzyme expression. The compound specifically increases the expression of the ALT1 gene in human hepatocytes, a mechanism not observed in rat hepatocytes. This species-specific response is due to differences in the PPARα receptor’s ligand-binding domain between humans and rats .
Comparison with Similar Compounds
AZD4619 is unique in its high selectivity and potency for the PPARα receptor. Similar compounds include:
Fenofibric acid: Another PPARα agonist used to treat dyslipidemia.
Dexamethasone: A corticosteroid with some PPARα agonist activity but primarily used for its anti-inflammatory effects.
Compared to these compounds, AZD4619 has shown a more potent and selective activation of the PPARα receptor, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C27H30O6S2 |
---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
2-[2-(4-methylphenyl)ethylsulfanyl]-3-[4-[2-(4-methylsulfonyloxyphenoxy)ethyl]phenyl]propanoic acid |
InChI |
InChI=1S/C27H30O6S2/c1-20-3-5-22(6-4-20)16-18-34-26(27(28)29)19-23-9-7-21(8-10-23)15-17-32-24-11-13-25(14-12-24)33-35(2,30)31/h3-14,26H,15-19H2,1-2H3,(H,28,29) |
InChI Key |
CIHMPKKTGUOBBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCSC(CC2=CC=C(C=C2)CCOC3=CC=C(C=C3)OS(=O)(=O)C)C(=O)O |
Origin of Product |
United States |
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